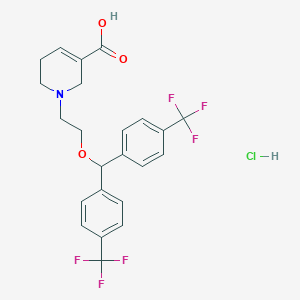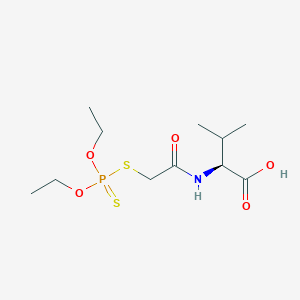
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine, also known as DPT-A-Val, is a peptide-based compound that has gained significant attention in the field of medicinal chemistry. It is a phosphonate-containing derivative of L-valine that has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine involves the inhibition of the enzyme glutathione S-transferase (GST). GST is responsible for detoxifying harmful compounds in the body, including carcinogens. By inhibiting GST, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine increases the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Effets Biochimiques Et Physiologiques
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to have a low toxicity profile in vitro and in vivo. It has also been shown to have a high selectivity towards cancer cells, sparing normal cells. In addition to its anticancer properties, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to have anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine in lab experiments is its high selectivity towards cancer cells. This allows for more accurate testing of anticancer drugs without harming normal cells. However, one limitation is the need for further testing to determine the optimal dosage and treatment regimen for N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine.
Orientations Futures
For N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine research include investigating its potential use in combination with other anticancer drugs and exploring its mechanism of action in more detail. Additionally, further testing is needed to determine the optimal dosage and treatment regimen for N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine in humans. Overall, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine shows great promise as a potential anticancer drug and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine involves the reaction of diethyl phosphorochloridothioate with L-valine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine. The purity of the compound can be increased through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anticancer drugs.
Propriétés
Numéro CAS |
19683-83-1 |
|---|---|
Nom du produit |
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine |
Formule moléculaire |
C11H22NO5PS2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22NO5PS2/c1-5-16-18(19,17-6-2)20-7-9(13)12-10(8(3)4)11(14)15/h8,10H,5-7H2,1-4H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
Clé InChI |
BAKCYWKIVVXZNA-JTQLQIEISA-N |
SMILES isomérique |
CCOP(=S)(OCC)SCC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES |
CCOP(=S)(OCC)SCC(=O)NC(C(C)C)C(=O)O |
SMILES canonique |
CCOP(=S)(OCC)SCC(=O)NC(C(C)C)C(=O)O |
Synonymes |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



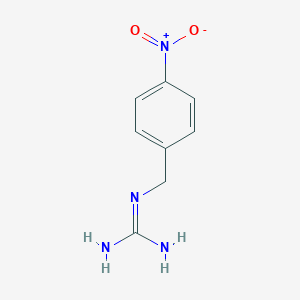
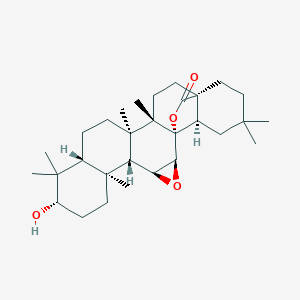
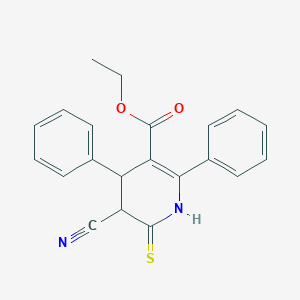
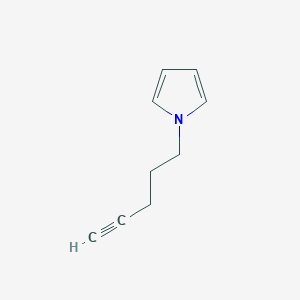
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
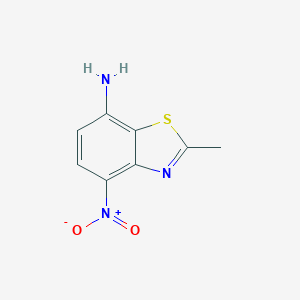
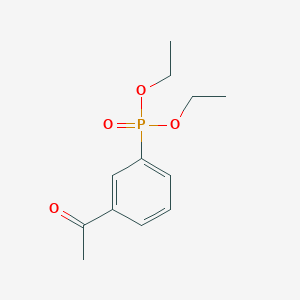
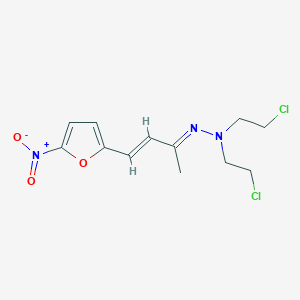
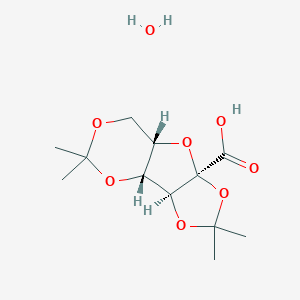
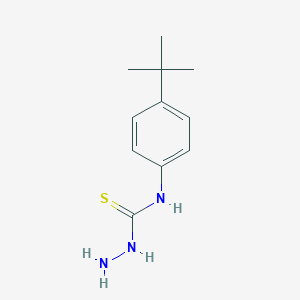
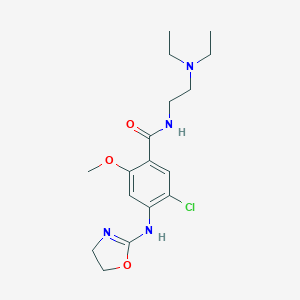
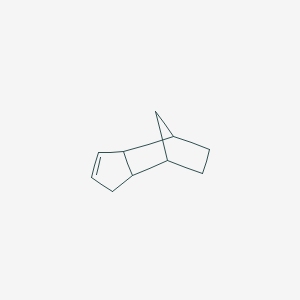
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
